molecular formula C15H20F2N2O3S B2551964 1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine CAS No. 2034309-68-5

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Cat. No. B2551964
CAS RN: 2034309-68-5
M. Wt: 346.39
InChI Key: CYKRRBRKRQEYHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the chemical modification of sulfazecin, leading to the creation of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. These derivatives are synthesized starting from cis-1-(2,4-dimethoxybenzyl)-4-methoxycarbonyl-3-phthalimido-2-azetidinone. The process includes a cycloaddition reaction, which is a key step in the formation of the β-lactam ring, a common feature in many antibiotics. The use of triethylamine and the isolation of an acyl iminium salt as an intermediate suggest a complex reaction mechanism that could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound of interest likely includes a sulfonamide group attached to an azetidinone ring, similar to the structures described in the papers. The presence of a 2,6-difluorophenyl group would contribute to the compound's electronic properties and could affect its reactivity and interaction with biological targets. The 4-methoxypiperidine moiety would add to the compound's complexity, potentially influencing its pharmacokinetic properties .

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine," but they do describe the synthesis of β-lactam antibiotics and their derivatives. These reactions often involve the formation of a four-membered β-lactam ring, which is a crucial structural element in many antibiotic compounds. The reactions are sensitive to stereochemistry, as cis derivatives are reported to be more active than their trans counterparts, particularly against certain bacteria .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the compound , they do mention that the synthesized derivatives exhibit potent antimicrobial activities, especially against gram-negative bacteria. This suggests that the compound "1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine" could also possess similar biological activities, given its structural similarities. The physical properties such as solubility, stability, and crystallinity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Woulfe and Miller (1985) described the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing significant activity against Gram-negative bacteria, highlighting the antimicrobial potential of azetidinone derivatives S. Woulfe & M. Miller, 1985.
  • Kishimoto et al. (1984) synthesized 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino) acetamido]-4-methoxycarbonyl-2-azetidinone-1-sulfonic acids, demonstrating enhanced antimicrobial activities against gram-negative bacteria. This work emphasizes the importance of chemical modification for improved antimicrobial efficacy S. Kishimoto et al., 1984.

Tubulin-Targeting Antitumor Agents

  • Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative properties, inhibiting tubulin polymerization, and inducing apoptosis in breast cancer cells. This research contributes to the development of new antitumor agents Thomas F. Greene et al., 2016.

Synthesis of Enantiomerically Pure α- and β-amino Acid Derivatives

  • Satoh and Fukuda (2003) presented a new synthesis method for enantiomerically pure α- and β-amino acid derivatives, employing aziridinyl anions. This work demonstrates the versatility of azetidinone derivatives in synthesizing complex amino acid derivatives T. Satoh & Y. Fukuda, 2003.

Chemical Synthesis and Modification

  • Research by Haruo et al. (1988) on the chemicoenzymatic synthesis of 4-(methoxyethyl) monobactams from (4S)-4-methoxycarbonylmethyl-2-azetidinone highlights the application of azetidinone derivatives in synthesizing monobactam antibiotics with strong activity against gram-negative bacteria, except Pseudomonas aeruginosa Yamashita Haruo et al., 1988.

properties

IUPAC Name

1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-22-12-5-7-18(8-6-12)11-9-19(10-11)23(20,21)15-13(16)3-2-4-14(15)17/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRRBRKRQEYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

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